molecular formula C10H8N2 B1593082 6-Methyl-1H-indole-5-carbonitrile CAS No. 1000343-22-5

6-Methyl-1H-indole-5-carbonitrile

Cat. No. B1593082
CAS RN: 1000343-22-5
M. Wt: 156.18 g/mol
InChI Key: RKHWDANYXRMLOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as 6-Methyl-1H-indole-5-carbonitrile, have been found in many important synthetic drug molecules . They have been synthesized for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indole-5-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-4-10-8 (2-3-12-10)5-9 (7)6-11/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

6-Methyl-1H-indole-5-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research

5-Cyano-6-methyl indole: is recognized as a versatile building block in the synthesis of innovative drug candidates . Its unique molecular structure facilitates the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic imbalances . It has been used as a reactant for the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .

Material Science

This compound contributes to the creation of electropolymer films, which are significant in the development of new materials with specific electrical properties . Its reactivity and selectivity make it a sought-after reagent for chemists to create complex molecules with precisely engineered properties .

Organic Synthesis

In organic synthesis, 5-Cyano-6-methyl indole is employed for the chemoselective and regioselective preparation of benzoyl indoles . It serves as a reactant in multicomponent reactions, aiding in the synthesis of various heterocyclic compounds .

Enzyme Inhibition

The compound has applications as an enzyme inhibitor, which is crucial for the development of drugs that target specific enzymes within biological pathways . This can lead to the creation of more effective pharmaceuticals with fewer side effects.

Agriculture

While specific applications of 5-Cyano-6-methyl indole in agriculture are not directly mentioned, indoles in general play a role in the synthesis of compounds that may have agricultural applications . For instance, indole derivatives are used in the design of polycyclic structures that could be relevant in creating new agrochemicals.

Dye Industry

Indoles, including 5-Cyano-6-methyl indole , are important in the dye industry due to their ability to contribute to the synthesis of colorants . The compound’s structure allows for the development of dyes with specific properties for various applications.

Fragrances

Indoles are known to be used in the fragrance industry, and 5-Cyano-6-methyl indole could potentially contribute to the synthesis of aromatic compounds . Its structure can be incorporated into molecules that provide distinct scents for perfumes and other fragrance products.

Biotechnological Applications

Although not directly related to 5-Cyano-6-methyl indole , indoles are being explored for their potential in biotechnological processes, such as the production of fragrances and flavors through microbial cell factories . This opens up possibilities for the compound to be used in innovative ways within the field of biotechnology.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWDANYXRMLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646651
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000343-22-5
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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